molecular formula C12H17ClO B15257744 [(4-Chloro-3-methylbutoxy)methyl]benzene

[(4-Chloro-3-methylbutoxy)methyl]benzene

Cat. No.: B15257744
M. Wt: 212.71 g/mol
InChI Key: MPYSNTRHUBEATC-UHFFFAOYSA-N
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Description

[(4-Chloro-3-methylbutoxy)methyl]benzene is an organic compound characterized by a benzene ring substituted with a (4-chloro-3-methylbutoxy)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3-methylbutoxy)methyl]benzene typically involves the reaction of benzyl chloride with 4-chloro-3-methylbutanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-3-methylbutoxy)methyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine, chlorine, or nitrating mixtures (sulfuric acid and nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

[(4-Chloro-3-methylbutoxy)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of substituted benzene compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Chloro-3-methylbutoxy)methyl]benzene involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

[(4-Chloro-3-methylbutoxy)methyl]benzene can be compared with other benzene derivatives such as:

    Benzyl chloride: Similar in structure but lacks the (4-chloro-3-methylbutoxy) group.

    4-Chlorobenzyl alcohol: Contains a hydroxyl group instead of the (4-chloro-3-methylbutoxy) group.

    3-Methylbenzyl chloride: Similar but with a different substitution pattern on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

(4-chloro-3-methylbutoxy)methylbenzene

InChI

InChI=1S/C12H17ClO/c1-11(9-13)7-8-14-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

MPYSNTRHUBEATC-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCC1=CC=CC=C1)CCl

Origin of Product

United States

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